molecular formula C31H35N3O3 B11422202 4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11422202
M. Wt: 497.6 g/mol
InChI Key: RFJBQDLSPKQFMX-UHFFFAOYSA-N
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Description

4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling with the dimethylphenoxybutyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic purposes.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one include:

  • 4-[4-(2,5-Dimethylphenoxy)-1,1-dimethylbutyl]pyridine
  • 4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine

Uniqueness

What sets 4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one apart is its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C31H35N3O3

Molecular Weight

497.6 g/mol

IUPAC Name

4-[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C31H35N3O3/c1-4-36-28-14-8-7-13-27(28)34-21-24(20-30(34)35)31-32-25-11-5-6-12-26(25)33(31)17-9-10-18-37-29-19-22(2)15-16-23(29)3/h5-8,11-16,19,24H,4,9-10,17-18,20-21H2,1-3H3

InChI Key

RFJBQDLSPKQFMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=C(C=CC(=C5)C)C

Origin of Product

United States

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